

# 3,5-Dimethoxycinnamic acid synonyms and CAS number

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## Compound of Interest

Compound Name: 3,5-Dimethoxycinnamic acid

Cat. No.: B3421049

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An In-Depth Technical Guide to **3,5-Dimethoxycinnamic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3,5-Dimethoxycinnamic acid** (CAS No. 16909-11-8) is a specialized aromatic carboxylic acid, a derivative of cinnamic acid characterized by two methoxy groups at the 3 and 5 positions of the phenyl ring. While its isomers, such as 3,4-dimethoxycinnamic acid, are more extensively studied for broad therapeutic effects, **3,5-dimethoxycinnamic acid** holds unique value in distinct biological and synthetic contexts. It serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, including novel kinase inhibitors for oncology.<sup>[1]</sup> Furthermore, it has been identified as a natural product with specific bioactivities, including antifungal properties and a functional role in the bioluminescence of certain fungi.<sup>[2]</sup> This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, established analytical methodologies, and a summary of its documented applications, offering a foundational resource for its use in research and development.

## Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all scientific work. The compound is systematically identified by its CAS Registry Number and a variety of synonyms used across chemical literature and commercial suppliers.

- CAS Registry Number: 16909-11-8[3]
- Molecular Formula: C<sub>11</sub>H<sub>12</sub>O<sub>4</sub>[3]
- Molecular Weight: 208.21 g/mol
- IUPAC Name: (E)-3-(3,5-Dimethoxyphenyl)prop-2-enoic acid
- Common Synonyms:
  - **trans-3,5-Dimethoxycinnamic acid**[3]
  - 3-(3,5-Dimethoxyphenyl)acrylic acid[1]
  - Cinnamic acid, 3,5-dimethoxy-[3]
  - 2-Propenoic acid, 3-(3,5-dimethoxyphenyl)-[3]
  - 3',5'-Dimethoxycinnamic acid[3]

## Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, solubility, and formulation characteristics, which are critical parameters in both synthetic chemistry and drug development.

Property	Value	Reference(s)
Appearance	White to light beige crystalline powder	<a href="#">[1]</a>
Melting Point	174-175 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	267.4 °C (rough estimate)	<a href="#">[1]</a>
Water Solubility	31.44 mg/L (at 25 °C)	<a href="#">[1]</a>
pKa (Predicted)	4.33 ± 0.10	<a href="#">[1]</a>
SMILES String	<chem>COc1cc(OC)cc(\C=C\CC(=O)=O)c1</chem>	<a href="#">[2]</a>
InChI Key	VLSRUFWCGBMYDJ- ONEGZZNKSA-N	<a href="#">[3]</a>

## Synthesis and Manufacturing

The most reliable and common method for synthesizing **3,5-Dimethoxycinnamic acid** is the Knoevenagel-Doebner Condensation. This reaction provides a high-yield pathway by forming a carbon-carbon bond between an aromatic aldehyde and an active methylene compound, in this case, malonic acid. The use of a pyridine/piperidine catalyst system is a well-established modification that facilitates both the condensation and subsequent decarboxylation in a one-pot procedure.

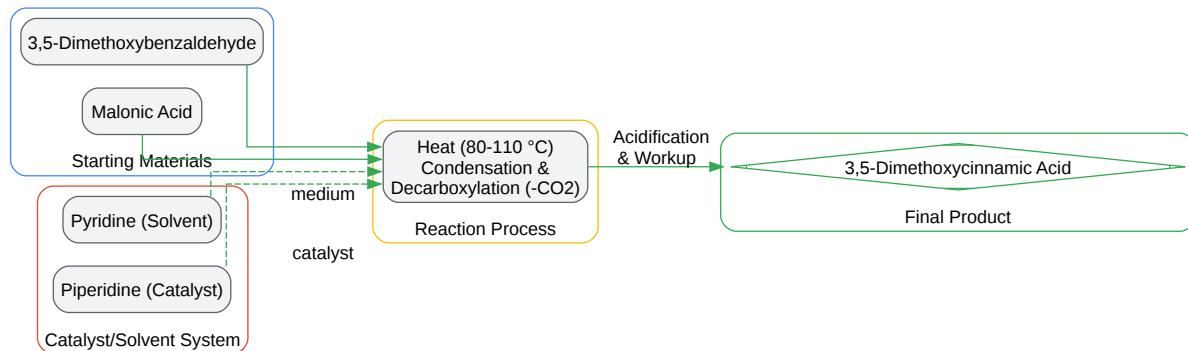


Figure 1: Knoevenagel-Doebner Synthesis of 3,5-Dimethoxycinnamic Acid

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Figure 1: Knoevenagel-Doebner Synthesis Workflow.

## Detailed Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is adapted from established procedures for synthesizing substituted cinnamic acids.<sup>[4]</sup>

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dimethoxybenzaldehyde (1.0 eq) and malonic acid (2.0 eq).
- **Solvent Addition:** Add sufficient pyridine to dissolve the reactants upon gentle warming (e.g., to 50 °C). The complete dissolution of malonic acid before catalysis is crucial for reaction control.
- **Catalyst Addition:** Add piperidine (approx. 0.1 eq) to the solution.

- Reaction Execution: Heat the mixture to an internal temperature of 80–85 °C and maintain for 1 hour. Following this, increase the temperature to reflux (approx. 110-115 °C) for an additional 2-3 hours. The evolution of CO<sub>2</sub> gas should be observed as the reaction progresses.
- Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a large volume of cold water (approx. 10x the volume of pyridine used).
- Acidification & Precipitation: Slowly acidify the aqueous mixture with concentrated hydrochloric acid (HCl) while stirring until it is strongly acidic (pH 1-2). A light-colored precipitate of crude **3,5-dimethoxycinnamic acid** will form.
- Isolation: Collect the solid product by vacuum filtration and wash thoroughly with several portions of cold water to remove residual pyridine hydrochloride.
- Purification: For higher purity, the crude product can be recrystallized. A common method involves dissolving the product in a dilute aqueous solution of sodium hydroxide, filtering to remove any insoluble impurities, and then re-precipitating the pure acid by acidifying the filtrate with HCl. The final product is collected by filtration, washed with cold water, and dried under vacuum.

## Applications in Research and Drug Development

While not as broadly studied as other isomers, **3,5-dimethoxycinnamic acid** is a compound of significant interest in several specialized areas of research and development. Its utility stems from its role as both a bioactive natural product and a key synthetic building block.

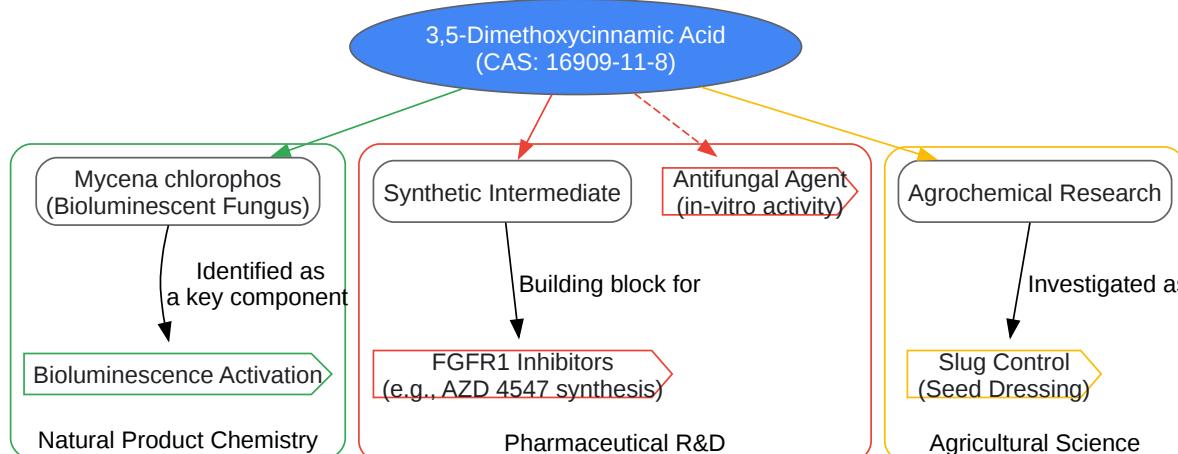


Figure 2: Verified Roles & Applications of 3,5-Dimethoxycinnamic Acid

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Figure 2: Verified Roles & Applications.

- Pharmaceutical Intermediate: The compound is a valuable precursor in multi-step organic synthesis. It has been cited as an intermediate in synthetic routes for novel kinase inhibitors, such as those targeting the Fibroblast Growth-Factor Receptor (FGFR), which is a target in cancer therapy.<sup>[1]</sup>
- Natural Product Research: **3,5-Dimethoxycinnamic acid** was isolated from the bioluminescent fungus *Mycena chlorophos*. Research identified it as a key component that increases the intensity of the fungus's light emission, pointing to a specific biochemical role in this natural process.<sup>[2]</sup>
- Antifungal Activity: In vitro studies have demonstrated that **3,5-dimethoxycinnamic acid** possesses antifungal activity against various filamentous fungi. This suggests potential applications as a lead compound for developing new antifungal agents.

- Agrochemical Research: The compound has been investigated for its potential use in agriculture as a seed dressing to protect oilseed rape crops from slug damage, highlighting its bioactivity in an ecological context.[2]
- Drug Formulation Studies: Its ability to form complexes with cyclodextrins has been studied, which is relevant for improving the solubility and bioavailability of drug molecules in pharmaceutical formulations.[2]

## Analytical Methodologies

Accurate quantification and identification are essential for both quality control of the synthetic product and for pharmacokinetic or metabolomic studies. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the standard method for this purpose.

## General Protocol: HPLC-DAD Analysis

This protocol is a standard, robust method for the analysis of cinnamic acid derivatives and can be optimized for **3,5-Dimethoxycinnamic acid**.[5][6]

- Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.
- Column: A C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size) is highly effective.
- Column Temperature: Maintain at 30 °C for reproducible retention times.
- Mobile Phase:
  - Solvent A: 0.1% Trichloroacetic Acid or Phosphoric Acid in Water (provides sharp peak shape).
  - Solvent B: Acetonitrile.
- Gradient Elution: A gradient is necessary to ensure good separation from impurities or other related compounds. A typical gradient would be:

- Start with 5-10% B.
- Linearly increase to 70-80% B over 25-30 minutes.
- Hold for 5 minutes.
- Return to initial conditions and equilibrate for 5-10 minutes before the next injection.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20  $\mu$ L.
- Detection: Monitor using DAD. The UV spectrum for cinnamic acids typically shows a maximum absorbance ( $\lambda_{\text{max}}$ ) around 300-320 nm. The entire spectrum from 200-400 nm should be recorded to ensure peak purity.
- Standard Preparation: Prepare a stock solution of high-purity **3,5-dimethoxycinnamic acid** in methanol or acetonitrile. Create a series of dilutions to generate a calibration curve for quantification.

## Safety and Handling

Adherence to standard laboratory safety protocols is required when handling **3,5-Dimethoxycinnamic acid**.

- Hazard Classification: Irritant (Xi).[\[1\]](#)
- Hazard Statements (H-phrases): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements (P-phrases):
  - P261: Avoid breathing dust.
  - P280: Wear protective gloves, eye protection, and face protection.[\[2\]](#)
  - P302+P352: IF ON SKIN: Wash with plenty of soap and water.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Personal Protective Equipment (PPE): Use chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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